3,5-Dimethylpyridine-2-carboxylic acid 3,5-Dimethylpyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4733-68-0
VCID: VC21109699
InChI: InChI=1S/C8H9NO2/c1-5-3-6(2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)
SMILES: CC1=CC(=C(N=C1)C(=O)O)C
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

3,5-Dimethylpyridine-2-carboxylic acid

CAS No.: 4733-68-0

Cat. No.: VC21109699

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethylpyridine-2-carboxylic acid - 4733-68-0

CAS No. 4733-68-0
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 3,5-dimethylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO2/c1-5-3-6(2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)
Standard InChI Key CRQQOEOERUUJFO-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)C(=O)O)C
Canonical SMILES CC1=CC(=C(N=C1)C(=O)O)C

Chemical Structure and Properties

3,5-Dimethylpyridine-2-carboxylic acid is a heterocyclic organic compound characterized by a pyridine ring with two methyl substituents at positions 3 and 5, and a carboxylic acid group at position 2. The compound has a molecular formula of C8H9NO2 . When in its hydrochloride form, the formula becomes C8H10ClNO2 with a molecular weight of 187.62 g/mol .

Structural Identifiers

The compound is recognized through various chemical identifiers that facilitate its precise identification and classification in chemical databases and research literature.

Identifier TypeValue
CAS Number4733-68-0
InChIInChI=1S/C8H9NO2/c1-5-3-6(2)7(8(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11)
InChIKeyJYSDDIUNLQMDFK-UHFFFAOYSA-N (for hydrochloride form)
SMILESCC1=CC(=C(N=C1)C(=O)O)C

Physical and Chemical Properties

The physical and chemical properties of 3,5-dimethylpyridine-2-carboxylic acid provide important information for understanding its behavior in various chemical environments and applications.

PropertyValue
Molecular Weight151.16 g/mol (calculated)
AppearanceColorless to yellowish crystalline powder
SolubilitySoluble in organic solvents, limited solubility in water
Functional GroupsPyridine ring, carboxylic acid, methyl groups
GHS Hazard Statements (hydrochloride form)H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation

Synthesis Methods

The production of 3,5-dimethylpyridine-2-carboxylic acid can be achieved through several synthetic routes, each offering specific advantages depending on the intended application and scale of production.

Laboratory Synthesis

Laboratory-scale synthesis of this compound typically follows one of several established pathways:

Carbon Dioxide Insertion

This method involves the reaction of 3,5-dimethylpyridine with carbon dioxide under high pressure and temperature conditions. The reaction requires specific catalysts to facilitate the carboxylation at the 2-position of the pyridine ring.

Oxidation Method

Another common approach involves the oxidation of 3,5-dimethylpyridine-2-methanol using oxidizing agents such as potassium permanganate or chromium trioxide. This method selectively converts the alcohol group to a carboxylic acid while preserving the methyl substituents and pyridine ring structure.

Industrial Production

On an industrial scale, catalytic processes are often employed to enhance yield and efficiency:

Catalytic Oxidation

Industrial production frequently relies on the catalytic oxidation of 3,5-dimethylpyridine using air or oxygen in the presence of catalysts such as vanadium pentoxide or cobalt acetate. This method offers advantages for large-scale production in terms of cost-effectiveness and environmental considerations.

Chemical Reactions

3,5-Dimethylpyridine-2-carboxylic acid participates in various chemical reactions, primarily involving its functional groups: the pyridine nitrogen, the carboxylic acid moiety, and the methyl substituents.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the methyl groups or the pyridine nitrogen. Oxidation of the pyridine nitrogen leads to the formation of corresponding pyridine N-oxides, which have distinct chemical properties and potential applications.

Reduction Reactions

Reduction of the carboxylic acid group, typically using lithium aluminum hydride or sodium borohydride, yields 3,5-dimethylpyridine-2-methanol. This transformation provides access to derivatives that may have different applications or serve as intermediates in synthetic pathways.

Substitution Reactions

Electrophilic substitution reactions can occur, particularly at the methyl groups. Treatment with halogenating agents such as bromine or chlorine under acidic conditions can lead to halogenated derivatives with modified chemical properties.

Applications in Research

The unique structure and reactivity of 3,5-dimethylpyridine-2-carboxylic acid make it valuable in various research applications, spanning from organic synthesis to potential therapeutic development.

Organic Synthesis

In organic synthesis, 3,5-dimethylpyridine-2-carboxylic acid serves as an important building block for creating more complex molecules. Its functional groups provide multiple sites for chemical modifications, making it versatile in synthetic pathways leading to heterocyclic compounds with potential applications in various fields.

Biological Activity Research

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. These activities are likely related to the compound's ability to interact with specific biological targets, making it a subject of interest in pharmaceutical research.

Antimicrobial Activity

Studies suggest that 3,5-dimethylpyridine-2-carboxylic acid may inhibit microbial growth by interfering with essential metabolic pathways. This potential antimicrobial activity makes it relevant for investigations into new antimicrobial agents, particularly given the growing concern of antimicrobial resistance.

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects, which could make it valuable in developing new treatments for inflammatory conditions. The mechanisms underlying these effects may involve interaction with specific molecular targets in inflammatory pathways.

Cancer Research

Investigations into the compound's potential anticancer activity have been conducted, focusing on its ability to inhibit tumor growth through interaction with specific molecular targets involved in cancer progression.

Infectious Disease Research

The compound's antimicrobial properties make it relevant for research into new treatments for infectious diseases, particularly those caused by drug-resistant pathogens.

Comparative Analysis

Understanding how 3,5-dimethylpyridine-2-carboxylic acid compares to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Related Pyridine Derivatives

The table below compares 3,5-dimethylpyridine-2-carboxylic acid with structurally similar compounds to highlight the effects of different substituent patterns on physical and chemical properties.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3,5-Dimethylpyridine-2-carboxylic acidC8H9NO2151.16Reference compound
4-Methoxy-3,5-dimethylpyridine-2-carboxylic acidC9H11NO3181.19Additional methoxy group at position 4
3-amino-5,6-dimethylpyridine-2-carboxylic acidC8H10N2O2166.07Amino group at position 3, methyl groups at positions 5 and 6
3,5-Dimethylpyridine-2-carboxylic acid hydrochlorideC8H10ClNO2187.62Hydrochloride salt form

Structure-Activity Relationships

The presence of different substituents on the pyridine ring significantly affects the compound's chemical reactivity and biological activity. For instance:

  • The position and nature of substituents influence electron density distribution across the pyridine ring, affecting its basicity and reactivity in chemical reactions.

  • Substituent modifications can alter the compound's ability to interact with biological targets, potentially enhancing or diminishing specific biological activities.

  • The carboxylic acid group provides a site for further derivatization, enabling the creation of esters, amides, and other derivatives with potentially different biological properties.

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